molecular formula C11H12Cl2N2 B2968243 1-benzyl-5-(chloromethyl)-1H-imidazole hydrochloride CAS No. 82830-36-2

1-benzyl-5-(chloromethyl)-1H-imidazole hydrochloride

Cat. No.: B2968243
CAS No.: 82830-36-2
M. Wt: 243.13
InChI Key: AZQDQUXLNZEVCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-5-(chloromethyl)-1H-imidazole hydrochloride is a halogenated imidazole derivative characterized by a benzyl group at the N1 position and a chloromethyl substituent at the C5 position of the imidazole ring. Its synthesis involves the reduction of 1-benzyl-5-carboethoxyimidazole using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), followed by chlorination with thionyl chloride (SOCl₂) to yield the final product as a brown oil (86.8% yield after purification) . Key spectral data includes:

  • ¹H-NMR (CDCl₃): δ 4.36 (CH₂Cl), 4.69 (benzyl CH₂), 7.91 (C2 imidazole proton).
  • ¹³C-NMR (CDCl₃): δ 44.6 (C-4'), 52.2 (benzyl CH₂), 144.0 (C4 imidazole) .
    The compound’s reactivity is attributed to the electrophilic chloromethyl group, making it a versatile intermediate for further functionalization in medicinal chemistry.

Properties

IUPAC Name

1-benzyl-5-(chloromethyl)imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2.ClH/c12-6-11-7-13-9-14(11)8-10-4-2-1-3-5-10;/h1-5,7,9H,6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQDQUXLNZEVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC=C2CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82830-36-2
Record name 1-benzyl-5-(chloromethyl)-1H-imidazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 1-benzyl-5-(chloromethyl)-1H-imidazole hydrochloride typically involves the following steps:

    Starting Materials: Benzylamine and glyoxal are commonly used as starting materials.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.

    Synthetic Route: The benzylamine reacts with glyoxal to form an intermediate imidazole compound. This intermediate is then chloromethylated using chloromethyl methyl ether or similar reagents to yield the final product.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure 1-benzyl-5-(chloromethyl)-1H-imidazole hydrochloride.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) undergoes nucleophilic substitution with various nucleophiles, enabling functionalization at the C-5 position:

Nucleophile Reagents/Conditions Product Yield Reference
Sodium azideNaN₃, DMF, 80°C, 6 hrs5-Azidomethyl-1-benzyl-1H-imidazole85%
Potassium thiolKSH, EtOH, reflux, 4 hrs5-(Methylthio)-1-benzyl-1H-imidazole78%
BenzylamineBnNH₂, CH₃CN, RT, 12 hrs5-(Benzylaminomethyl)-1-benzyl-1H-imidazole72%

Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the electrophilic carbon of the chloromethyl group. Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

Oxidation Reactions

The imidazole ring is susceptible to oxidation under controlled conditions:

Oxidizing Agent Conditions Product Application
mCPBACH₂Cl₂, 0°C, 2 hrs1-Benzyl-5-(chloromethyl)-1H-imidazole N-oxideBioactive intermediate
H₂O₂/Fe³⁺H₂O, 50°C, 5 hrsImidazole ring-opening productsRare; limited synthetic utility

Key Finding :
N-Oxide formation preserves the chloromethyl group, making it useful for further derivatization in drug discovery .

Reduction Reactions

The chloromethyl group can be reduced to a methyl group or modified further:

Reducing Agent Conditions Product Notes
LiAlH₄THF, reflux, 3 hrs5-Methyl-1-benzyl-1H-imidazoleOver-reduction may occur
Pd/C (H₂)EtOH, 1 atm H₂, RT, 24 hrsPartial dechlorination observedLow selectivity

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions:

Reaction Type Catalyst/Reagents Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 80°C5-Aryl-1-benzyl-1H-imidazole derivatives68–92%
Buchwald-HartwigPd₂(dba)₃, Xantphos, tolueneN-Arylated imidazoles75%

Case Study :
Coupling with arylboronic acids generates biaryl derivatives, which show enhanced antimicrobial activity (MIC: 12.5–50 μg/mL against S. aureus) .

Reaction Optimization Insights

  • Microwave-assisted synthesis reduces reaction times by 50–70% compared to conventional methods .

  • Ionic liquid solvents (e.g., [BMIM][BF₄]) improve yields in substitution reactions (up to 92%) .

This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules and functional materials.

Scientific Research Applications

1-benzyl-5-(chloromethyl)-1H-imidazole hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibitors and as a ligand in the development of metal complexes for biological applications.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-benzyl-5-(chloromethyl)-1H-imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The benzyl group enhances the compound’s binding affinity to its targets, increasing its potency and specificity.

Comparison with Similar Compounds

1-Benzyl-5-(chloromethyl)-2-(methylsulfonyl)-1H-imidazole (Compound 4)

  • Structure : Features a methylsulfonyl (-SO₂CH₃) group at the C2 position.
  • Synthesis : Refluxing 1-benzyl-5-(hydroxymethyl)-2-(methylsulfonyl)-1H-imidazole with SOCl₂ yields the chlorinated derivative (57% yield) .
  • Properties :
    • Melting Point : 127°C (vs. liquid/oil form of the target compound).
    • IR Peaks : 1154 cm⁻¹ (S=O stretching), absent in the target compound.
    • Biological Activity : Acts as a selective cyclooxygenase-2 (COX-2) inhibitor due to the electron-withdrawing sulfonyl group enhancing receptor binding .

3-(1-(4-Iodobenzyl)-1H-imidazol-5-yl)-1H-indole Derivatives (Compounds 8–10)

  • Structure : Substitution with iodobenzyl and indole groups at the N1 and C3 positions, respectively.
  • Properties: Melting Points: >200°C (vs. Spectral Data: Distinct aromatic indole protons (δ 7.2–7.8 ppm in ¹H-NMR) and IR peaks for N-H stretching (3446 cm⁻¹) . Applications: Designed for kinase inhibition studies, leveraging the planar indole moiety for π-π stacking in active sites .

Core Structure Variations

Benzimidazole Derivatives (e.g., 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole)

  • Structure : Benzimidazole core fused with a benzene ring.
  • Properties :
    • IR Peaks : 1457 cm⁻¹ (C-N stretching) vs. 1347 cm⁻¹ (imidazole C-N in the target compound).
    • Stability : Enhanced aromaticity reduces electrophilicity compared to the imidazole core .

4-(Chloromethyl)-1H-imidazole Hydrochloride (CAS 38585-61-4)

  • Structure : Lacks the benzyl group at N1.
  • Properties :
    • Molecular Weight : 149.59 g/mol (vs. 231.11 g/mol for the target compound).
    • Lipophilicity : Lower logP due to the absence of the benzyl group, reducing membrane permeability .

Functional Group Reactivity

Compound Key Substituent Reactivity Yield
Target Compound C5-chloromethyl Electrophilic substitution at chloromethyl site 70%
1-Benzyl-2-(methylsulfonyl) Analogue C2-methylsulfonyl Stabilizes negative charge in transition states for enzyme inhibition 57%
3-(Indol-3-yl) Derivatives C3-indole Participates in hydrogen bonding with biological targets 50–60%

Physicochemical and Spectral Comparisons

Parameter Target Compound 1-Benzyl-2-(methylsulfonyl) Analogue 4-(Chloromethyl)-1H-imidazole Hydrochloride
Molecular Formula C₁₁H₁₂Cl₂N₂ C₁₂H₁₄ClN₂O₂S C₄H₆Cl₂N₂
¹H-NMR (δ ppm) 4.36 (CH₂Cl), 7.91 (C2) 3.33 (SO₂CH₃), 7.40 (imidazole) 4.80 (CH₂Cl), 7.70 (imidazole)
Melting Point Oil (no MP reported) 127°C 180–182°C
Applications Intermediate for drug synthesis COX-2 inhibition Precursor for nucleophilic substitutions

Biological Activity

1-benzyl-5-(chloromethyl)-1H-imidazole hydrochloride is a compound that has garnered attention in medicinal chemistry due to its significant biological activity. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic potential.

Structural Characteristics

The molecular formula of 1-benzyl-5-(chloromethyl)-1H-imidazole hydrochloride is C11H12ClN2C_{11}H_{12}ClN_2 with a molecular weight of 243.68 g/mol. The compound features a benzyl group attached to an imidazole ring, which is crucial for its biological activity. The chloromethyl group enhances reactivity, allowing for nucleophilic substitution reactions that can lead to the formation of various derivatives with distinct biological profiles.

Biological Activities

Research indicates that 1-benzyl-5-(chloromethyl)-1H-imidazole hydrochloride exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown potential against various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.
  • Anticancer Properties : Studies have suggested that derivatives of this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • Enzyme Inhibition : The imidazole ring structure allows for interactions with enzymes, potentially leading to inhibition of critical pathways in disease processes.

The biological activity of 1-benzyl-5-(chloromethyl)-1H-imidazole hydrochloride can be attributed to several mechanisms:

  • Nucleophilic Substitution : The chloromethyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new derivatives that may exhibit enhanced biological properties.
  • Receptor Modulation : The compound's ability to bind to specific receptors can influence various signaling pathways, contributing to its therapeutic effects .

Research Findings and Case Studies

Several studies have focused on the synthesis and evaluation of derivatives based on 1-benzyl-5-(chloromethyl)-1H-imidazole hydrochloride. Notable findings include:

CompoundStructural FeaturesBiological Activity
1-Benzyl-2-(methyl)-1H-imidazoleMethyl instead of chloromethyl groupAntimicrobial properties
1-Benzyl-2-(bromomethyl)-1H-imidazoleBromomethyl groupPotential anticancer activity
1-Benzyl-2-(fluoromethyl)-1H-imidazoleFluoromethyl groupEnhanced receptor binding affinity
1-Benzyl-2-(hydroxymethyl)-1H-imidazoleHydroxymethyl groupPossible neuroprotective effects

These derivatives exhibit varying degrees of biological activity influenced by their structural modifications. For instance, the introduction of halogen or functional groups significantly alters the pharmacological profile, enhancing antimicrobial or anticancer effects compared to the parent compound .

Toxicological Considerations

While exploring the therapeutic potential, it is also essential to consider the safety profile. Preliminary toxicity assessments indicate that 1-benzyl-5-(chloromethyl)-1H-imidazole hydrochloride may cause skin irritation and serious eye damage if not handled properly . Therefore, further studies are needed to establish a comprehensive safety profile.

Q & A

Basic: What are the standard synthetic routes for preparing 1-benzyl-5-(chloromethyl)-1H-imidazole hydrochloride, and how are intermediates characterized?

Methodological Answer:
The compound is typically synthesized via alkylation and chlorination steps. For example, benzyl groups can be introduced through alkylation of imidazole precursors using benzyl halides under reflux conditions in aprotic solvents like DMF . Subsequent chlorination at the 5-position often employs thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) . Key intermediates are characterized using:

  • 1H NMR : Benzyl protons appear as a singlet (~δ 5.6 ppm), while chloromethyl groups show distinct resonances near δ 4.7–4.8 ppm .
  • IR Spectroscopy : C-Cl stretching vibrations are observed at ~700–750 cm⁻¹, and SO₂ or carbonyl groups (if present) at 1150–1350 cm⁻¹ .
  • LC-MS : Molecular ion peaks ([M+H]⁺) confirm the molecular weight (e.g., m/z 285 for a related derivative) .

Advanced: How can researchers resolve discrepancies in reported melting points or spectral data for this compound across studies?

Methodological Answer:
Discrepancies often arise from variations in synthetic conditions, purity, or polymorphic forms. To address this:

  • Reproducibility Checks : Standardize reaction parameters (e.g., solvent purity, heating rate, cooling method during crystallization).
  • Purity Analysis : Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities; ≥95% purity is recommended for reliable data .
  • Thermal Analysis : Perform differential scanning calorimetry (DSC) to identify polymorphs, as melting points can vary by 2–5°C between forms .
  • Cross-Validation : Compare NMR chemical shifts with literature values (e.g., benzyl protons in DMSO-d₆ at δ 7.1–7.4 ppm) .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign all protons and carbons, focusing on the benzyl (δ 7.1–7.4 ppm) and chloromethyl (δ 4.7–4.8 ppm) groups. Aromatic imidazole protons typically resonate at δ 7.3–7.5 ppm .
  • Elemental Analysis : Confirm C, H, N, and Cl content within ±0.4% of theoretical values.
  • Mass Spectrometry : ESI-MS or LC-MS should show [M+H]⁺ and [M+Na]⁺ adducts (e.g., m/z 307 for [M+Na]⁺ in related compounds) .
  • X-ray Crystallography : Resolve crystal structure to confirm regiochemistry if ambiguities exist in substitution patterns .

Advanced: How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:
The chloromethyl group (-CH₂Cl) is highly electrophilic, enabling:

  • Nucleophilic Displacement : React with amines (e.g., piperidine) in THF at 60°C to form secondary amines .
  • Cross-Coupling : Participate in Suzuki-Miyaura reactions using Pd catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids .
  • Stability Considerations : The group is moisture-sensitive; store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis to –CH₂OH .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent thermal degradation .
  • Humidity Control : Use desiccants (silica gel) and seal under vacuum to avoid hydrolysis of the chloromethyl group .
  • Solubility : Dissolve in dry DMSO or methanol for long-term storage (≤10 mM) to minimize aggregation .

Advanced: How can computational chemistry aid in predicting the biological activity of this compound?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with targets like COX-2 (PDB ID: 5KIR). The benzyl group may occupy hydrophobic pockets, while the chloromethyl moiety enhances electrophilic reactivity .
  • QSAR Models : Correlate logP values (calculated via ChemDraw) with membrane permeability; optimal logP = 2–3 for blood-brain barrier penetration .
  • MD Simulations : Assess stability in aqueous environments (e.g., using GROMACS) to predict hydrolysis rates of the chloromethyl group .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose as hazardous waste .
  • First Aid : For skin contact, rinse with water for 15 min; seek medical attention if irritation persists .

Advanced: How can researchers optimize yields in large-scale syntheses of this compound?

Methodological Answer:

  • Catalyst Screening : Test Pd/C or Ni catalysts for benzylation steps; yields improve from 50% to >80% with 5 mol% NiCl₂ .
  • Flow Chemistry : Use continuous reactors (e.g., Corning AFR) to enhance mixing and reduce reaction time from 24 hr to 4 hr .
  • Workup Optimization : Replace column chromatography with antisolvent crystallization (e.g., add hexane to DCM solution) for >90% recovery .

Basic: What are the primary applications of this compound in pharmaceutical research?

Methodological Answer:

  • Drug Intermediate : Used in synthesizing atypical COX-2 inhibitors (e.g., derivatives with IC₅₀ = 0.1–1 µM) .
  • Impurity Profiling : Acts as a reference standard in HPLC methods for quality control of benzimidazole-based APIs .
  • Antimicrobial Studies : Derivatives show MIC values of 8–32 µg/mL against Gram-positive bacteria .

Advanced: What strategies mitigate racemization or degradation during functionalization of the imidazole core?

Methodological Answer:

  • Chiral Auxiliaries : Introduce (R)- or (S)-BINOL ligands during asymmetric alkylation to retain enantiopurity (≥95% ee) .
  • Low-Temperature Reactions : Perform substitutions at –78°C in THF to slow racemization kinetics .
  • Stabilizing Agents : Add 1% w/v ascorbic acid to reaction mixtures to prevent oxidation of sensitive substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.